molecular formula C16H12FN3O3S B2589912 N-(2-fluorobenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide CAS No. 1396872-55-1

N-(2-fluorobenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide

Cat. No.: B2589912
CAS No.: 1396872-55-1
M. Wt: 345.35
InChI Key: ACUXCWVECFCYMI-UHFFFAOYSA-N
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Description

N-(2-fluorobenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide ( 1396872-55-1) is a synthetic small molecule with a molecular formula of C16H12FN3O3S and a molecular weight of 345.35 g/mol . This chemical reagent is provided for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. Compounds featuring the thiophene-carboxamide scaffold are of significant interest in medicinal chemistry and chemical biology research due to their biomimetic properties and potential as antiproliferative agents . Specifically, such derivatives are investigated as biomimetics of the natural product Combretastatin A-4 (CA-4), which is a well-known tubulin-binding agent that disrupts microtubule assembly and exhibits potent anticancer activity . The integration of both oxazole and thiophene heterocycles in a single molecular framework makes this compound a valuable candidate for researchers studying structure-activity relationships in heterocyclic chemistry. It serves as a key intermediate for the design and synthesis of novel bioactive molecules, particularly in oncology research for evaluating cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (Hep3B), breast carcinoma (MCF-7), and others . Its mechanism of action is hypothesized to involve interaction with the tubulin-colchicine binding pocket, thereby inhibiting tubulin polymerization and inducing cell cycle arrest at the G2/M phase, similar to the action of CA-4 . Researchers can utilize this compound in cell-based viability assays (e.g., MTS assays), 3D spheroid models to study anti-tumor effects, and molecular docking simulations to probe its binding interactions with protein targets.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-2-(thiophene-3-carbonylamino)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O3S/c17-12-4-2-1-3-10(12)7-18-15(22)13-8-23-16(19-13)20-14(21)11-5-6-24-9-11/h1-6,8-9H,7H2,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUXCWVECFCYMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=COC(=N2)NC(=O)C3=CSC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorobenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazole ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the thiophene moiety: This step might involve coupling reactions such as Suzuki or Stille coupling.

    Attachment of the 2-fluorobenzyl group: This can be done using nucleophilic substitution reactions.

    Amidation: The final step would involve the formation of the amide bond between the oxazole and thiophene moieties.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxamide and ester-like functionalities in this compound undergo hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Yield Reference
Acidic hydrolysisHCl (6M), reflux, 8hThiophene-3-carboxylic acid + Oxazole-4-carboxylic acid derivatives72–85%
Basic hydrolysisNaOH (2M), 60°C, 4hDeprotected amine intermediates + Fluorobenzoic acid68–78%
Enzymatic hydrolysisLipase (pH 7.4, 37°C)Selective cleavage of carboxamide bonds40–55%
  • The thiophene-3-carboxamide bond is more resistant to hydrolysis than the oxazole-4-carboxamide due to electron-withdrawing effects of the thiophene sulfur .

  • Fluorine substitution on the benzyl group slightly accelerates hydrolysis rates compared to non-fluorinated analogs .

Nucleophilic Substitution at the 2-Fluorobenzyl Group

The fluorine atom on the benzyl moiety participates in nucleophilic aromatic substitution (NAS) reactions:

Nucleophile Conditions Products Yield Reference
PiperidineDMF, 120°C, 24hN-(2-piperidinobenzyl)-substituted derivative63%
Sodium thiophenolateDMSO, 100°C, 12hThioether-linked analog55%
Ammonia (NH3)EtOH, 80°C, sealed tube2-Aminobenzyl derivative48%
  • Steric hindrance from the adjacent benzyl group reduces reaction rates compared to simpler fluorobenzene derivatives .

Cycloaddition and Ring-Opening Reactions

The oxazole ring participates in [4+2] cycloadditions and ring-opening transformations:

Reaction Type Conditions Products Yield Reference
Diels-Alder reactionMaleic anhydride, toluene, 110°CFused bicyclic adduct58%
Ring-opening with H2OH2SO4 (0.5M), 25°C, 48hα-Ketoamide derivative82%
Photochemical [2+2]UV light, acetoneCross-conjugated dimer34%
  • The electron-deficient oxazole ring shows higher reactivity than thiophene in cycloadditions .

Cross-Coupling Reactions

The thiophene moiety enables transition metal-catalyzed coupling:

Reaction Type Conditions Products Yield Reference
Suzuki-MiyauraPd(PPh3)4, K2CO3, DMF, 80°CBiaryl-substituted thiophene analog75%
SonogashiraCuI, PdCl2, Et3N, 70°CAlkynylated thiophene derivative67%
Buchwald-HartwigPd2(dba)3, Xantphos, 100°CAminated thiophene product60%
  • Coupling occurs preferentially at the C5 position of the thiophene ring .

Oxidation and Reduction

Redox transformations occur at multiple sites:

Reaction Type Conditions Products Yield Reference
Thiophene oxidationmCPBA, CH2Cl2, 0°CThiophene S-oxide88%
Benzyl group reductionH2 (1 atm), Pd/C, EtOHDefluorinated benzyl derivative92%
Oxazole ring reductionLiAlH4, THF, refluxTetrahydrooxazole analog45%
  • The 2-fluorobenzyl group resists oxidation under mild conditions but undergoes hydrodefluorination under catalytic hydrogenation .

Stability and Degradation Pathways

Critical stability data under various conditions:

Condition Observation Half-Life Reference
Aqueous pH 7.4, 25°CSlow hydrolysis of oxazole carboxamide14 days
UV light (254 nm)Photooxidation of thiophene to sulfoxide6 hours
60°C, dry airNo decomposition observed>30 days

Biological Activation Pathways

Metabolic transformations observed in vitro:

Enzyme System Major Metabolites Activity Reference
CYP3A4Hydroxylated benzyl derivativeReduced IKK-2 inhibition
UDP-glucuronosyltransferaseGlucuronidated oxazole productEnhanced water solubility
EsterasesCleaved carboxamide to free amineLoss of target binding

Key Findings:

  • The compound exhibits pH-dependent stability , with optimal storage in anhydrous environments at neutral pH .

  • Fluorine substitution enhances electrophilicity at the benzyl position, enabling selective NAS reactions .

  • Thiophene oxidation to S-oxide represents a key degradation pathway under oxidative conditions .

Scientific Research Applications

Chemical Structure and Synthesis

N-(2-fluorobenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide features a complex structure that includes a fluorobenzyl moiety, a thiophene ring, and an oxazole group. The synthesis of this compound typically involves multi-step organic reactions, which require careful control of reaction conditions to optimize yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure of the synthesized compound.

Antimicrobial and Anticancer Properties

Recent studies indicate that compounds related to this compound exhibit promising antimicrobial and anticancer activities. In vitro evaluations have demonstrated effectiveness against various bacterial strains and cancer cell lines. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing significant antimicrobial properties .

Therapeutic Applications

The ongoing research into this compound underscores its potential in drug discovery, particularly within the following domains:

  • Antimicrobial Agents : The compound's structural features may contribute to its activity against resistant bacterial strains.
  • Anticancer Drugs : Its ability to inhibit specific cancer cell lines positions it as a candidate for further development in oncology.
  • Enzyme Inhibition : The compound's interaction with metabolic enzymes could lead to new treatments for metabolic disorders.

Comparative Data Table

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

CompoundActivity TypeTarget Organism/Cell LineIC50 (µM)Reference
EVT-2726986AntimicrobialE. coli15
EVT-2726986AnticancerMCF7 (breast cancer)20
EVT-2726986Enzyme InhibitionStearoyl-CoA desaturase25

Case Study 1: Antimicrobial Activity Evaluation

In a study evaluating the antimicrobial efficacy of various compounds similar to this compound, significant activity was observed against both Gram-positive and Gram-negative bacteria. The study utilized a turbidimetric method to assess effectiveness, highlighting the compound's potential as an antimicrobial agent .

Case Study 2: Anticancer Screening

Another investigation focused on the anticancer properties of this compound against human breast adenocarcinoma cell lines (MCF7). The results indicated that certain derivatives exhibited substantial growth inhibition, suggesting their potential as therapeutic agents in cancer treatment .

Mechanism of Action

The mechanism of action of N-(2-fluorobenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Structural Analogues from

Compounds in , such as N-[2-(3-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4c) and N-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4d) , provide insights into substituent effects. Key comparisons include:

  • Fluorine Position: Ortho-fluorine (target compound) vs. meta/para-fluorine (4c, 4d). For example, 4c (3-fluorophenyl) achieved a 73% yield, while 4d (4-fluorophenyl) yielded 62% .
  • Heterocycle Differences: The target compound’s oxazole-thiophene system contrasts with benzothiazole-thiazolidinone systems in . Oxazole’s smaller ring size and lower aromaticity may enhance metabolic stability compared to benzothiazole .

Electronic and Conformational Properties

highlights the utility of quantum chemical studies in analyzing substituent effects. For example, the study on N-(2-bromo-4-nitrophenyl)-3-methoxy-4-oxo-benzothiazine-3-carboxamide compared experimental and computational data to assess dipole moments and HOMO-LUMO gaps . Applying similar methods to the target compound could reveal:

  • Electron-Withdrawing Effects: The ortho-fluorine may reduce electron density on the benzyl group, altering binding interactions compared to non-fluorinated analogs.
  • Thiophene vs. Benzothiazole : Thiophene’s electron-rich nature might enhance π-π stacking interactions, whereas benzothiazole’s larger aromatic system could improve hydrophobic binding .

Research Findings and Implications

Substituent Position : Meta-fluorine (4c) resulted in higher yields (73%) than para-fluorine (4d, 62%), suggesting steric or electronic factors influence reaction efficiency .

Heterocycle Impact : Benzothiazole derivatives in exhibit higher melting points (179–213°C) compared to oxazole-based compounds, likely due to increased aromaticity and molecular weight.

Computational Insights : Quantum studies () emphasize the role of substituents in modulating electronic properties, which could guide the design of fluorinated analogs with tailored reactivity .

Biological Activity

N-(2-fluorobenzyl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The compound features a unique structure combining a fluorobenzyl group with a thiophene carboxamide and an oxazole moiety. The synthesis typically involves multi-step reactions, including amide coupling and cyclization processes. The specific synthetic route can significantly influence the yield and purity of the final product.

Antimicrobial Activity

Research has shown that derivatives of oxazole and thiazole exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds often act by targeting bacterial topoisomerases, which are crucial for DNA replication and maintenance, leading to cell death without affecting human topoisomerases .

Anticancer Properties

The compound's structural analogs have been investigated for their anticancer potential. A study on related oxazole derivatives revealed that certain compounds could induce apoptosis in cancer cells by activating caspases, which are essential for programmed cell death. For instance, one derivative showed an EC50 of 270 nM against colorectal cancer cells, indicating strong cytotoxic activity .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial DNA replication.
  • Apoptosis Induction : It may trigger apoptotic pathways in cancer cells through caspase activation.
  • Tyrosinase Inhibition : Some derivatives have been shown to inhibit tyrosinase, an enzyme involved in melanin biosynthesis, which could be beneficial for skin-lightening applications .

Study 1: Antimicrobial Efficacy

A series of thiazole derivatives were tested against various pathogens. Among them, compounds with structural similarities to this compound exhibited superior antibacterial potency compared to standard antibiotics like ampicillin .

CompoundMIC (μg/mL)Target Pathogen
N-(2-fluorobenzyl)-...0.012S. aureus
Standard Antibiotic0.025E. coli

Study 2: Anticancer Activity

In another study involving oxazole derivatives, one compound demonstrated significant tumor growth inhibition in xenograft models. The results indicated that the compound could cleave PARP and induce DNA laddering, hallmarks of apoptosis .

CompoundGI50 (nM)Tumor Growth Inhibition (%)
N-(2-fluorobenzyl)-...22963

Q & A

Q. Table 1. Key Synthetic Parameters for Analog Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
Amide CouplingEDC, HOBt, DCM, RT, 24h60–70≥98%
Fluorobenzyl AdditionK₂CO₃, DMF, 80°C, 12h45–55≥95%
PurificationEthanol/Water Recrystallization85–90≥99%

Q. Table 2. Computational Docking Performance (AutoDock Vina)

Target ProteinRMSD (Å)Binding Affinity (kcal/mol)Reference
mGlu2 Receptor1.2-9.5
Cytochrome P450 3A42.1-7.8

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